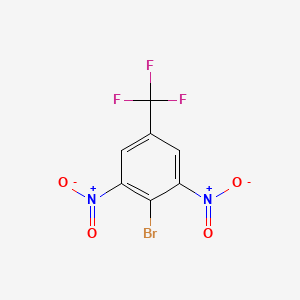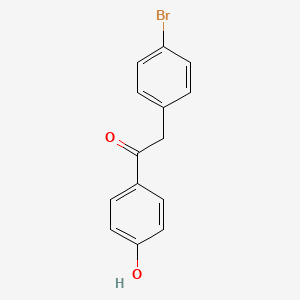
2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethan-1-one is an organic compound that features both bromine and hydroxyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with 4-hydroxyacetophenone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethanol.
Substitution: Formation of 2-(4-Substituted phenyl)-1-(4-hydroxyphenyl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethan-1-one
- 2-(4-Fluorophenyl)-1-(4-hydroxyphenyl)ethan-1-one
- 2-(4-Methylphenyl)-1-(4-hydroxyphenyl)ethan-1-one
Uniqueness
2-(4-Bromophenyl)-1-(4-hydroxyphenyl)ethan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents. The bromine atom can enhance the compound’s ability to participate in halogen bonding and may also affect its pharmacokinetic properties.
Eigenschaften
CAS-Nummer |
63186-92-5 |
|---|---|
Molekularformel |
C14H11BrO2 |
Molekulargewicht |
291.14 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C14H11BrO2/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8,16H,9H2 |
InChI-Schlüssel |
NPMMHEVZTQIQED-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


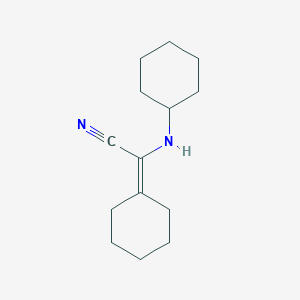
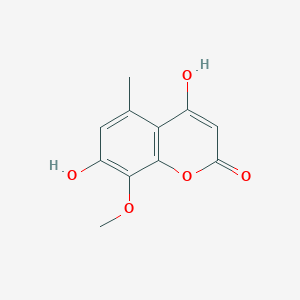
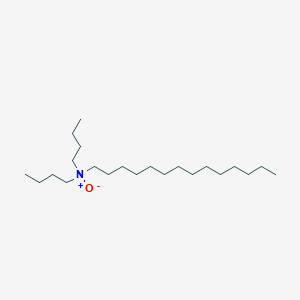
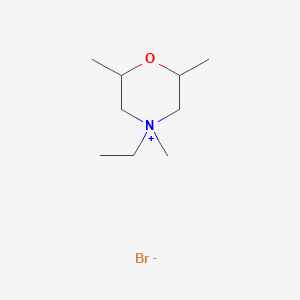
![[Bis(2,4-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14501788.png)
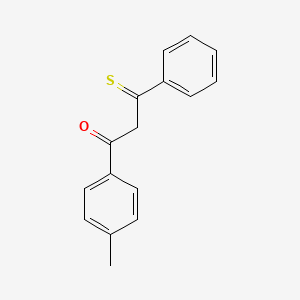

![2-[6-(Dimethylamino)hexyl]-5,9-dimethyldeca-4,8-dienoic acid](/img/structure/B14501815.png)
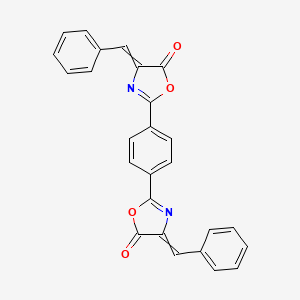
![(4-Bromophenyl)[chloro(phenyl)methyl]carbamothioyl chloride](/img/structure/B14501833.png)
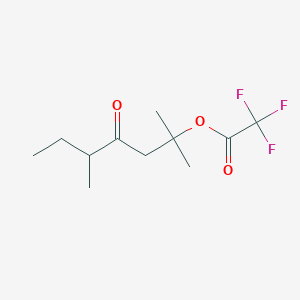
![2-[Methyl(4-methylbenzoyl)amino]ethyl octadecanoate](/img/structure/B14501843.png)
